molecular formula C9H8Cl2O2 B1462042 6-Chloro-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine CAS No. 1094400-29-9

6-Chloro-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine

Cat. No.: B1462042
CAS No.: 1094400-29-9
M. Wt: 219.06 g/mol
InChI Key: QZNUTAJVRZNVNQ-UHFFFAOYSA-N
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Description

6-Chloro-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine is a useful research compound. Its molecular formula is C9H8Cl2O2 and its molecular weight is 219.06 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

6-Chloro-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with NAD(P)H: quinone oxidoreductase (NQO1), an enzyme involved in the reduction of quinones to hydroquinones . This interaction can modulate the enzyme’s activity, potentially affecting cellular redox states and oxidative stress responses.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce cytotoxic effects in various human cancer cell lines, including lung and breast cancer cells . These effects are mediated through the modulation of signaling pathways that regulate cell proliferation, apoptosis, and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2). Additionally, this compound can alter gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound can undergo degradation, leading to changes in its biochemical activity. In vitro studies have shown that its cytotoxic effects can persist for extended periods, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, it may cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological functions . These findings highlight the importance of determining the optimal dosage for safe and effective use.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can influence the compound’s pharmacokinetics and overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological effects. This compound can be transported by specific transporters and binding proteins, which facilitate its uptake and accumulation in target tissues . Its distribution within the body can affect its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.

Properties

IUPAC Name

6-chloro-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c10-5-6-3-8-9(4-7(6)11)13-2-1-12-8/h3-4H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNUTAJVRZNVNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.